2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities .
Biochemical Analysis
Biochemical Properties
2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine interacts with HsClpP, a protein that is increasingly being recognized as a potential anticancer target . The compound exhibits potent HsClpP agonistic activity, as demonstrated in the α-casein hydrolysis assay .
Cellular Effects
In cellular studies, this compound has been shown to inhibit the proliferation of HCCLM3 cells, a hepatocellular carcinoma cell line . It induces degradation of respiratory chain complex subunits, leading to apoptosis in hepatocellular carcinoma cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with HsClpP. As an agonist, it enhances the activity of HsClpP, leading to increased degradation of respiratory chain complex subunits. This, in turn, triggers apoptosis in hepatocellular carcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a pyridine carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings, such as piperine and piperidine alkaloids.
Oxadiazole derivatives: Compounds with oxadiazole rings, such as 1,2,4-oxadiazole derivatives.
Pyridine derivatives: Compounds with pyridine rings, such as pyridine carboxylic acids.
Uniqueness: 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-piperidin-4-yl-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-6-14-10(3-1)11-15-12(17-16-11)9-4-7-13-8-5-9/h1-3,6,9,13H,4-5,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLLZKWXHDUTGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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